Potency Benchmark: Thieno[2,3-b]pyridine Core Achieves Low Nanomolar Kinase Inhibition
A series of thieno[2,3-b]pyridine derivatives, specifically designed around this core, demonstrated potent inhibitory activity against the PIM-1 kinase, a validated anticancer target. The lead compound 8d, which retains the thieno[2,3-b]pyridine scaffold, exhibited an IC50 of 0.019 µM (19 nM) [1]. This potency is significantly higher than other compounds in the series, including a pyridine analog (5b, IC50 = 0.044 µM), establishing the thieno[2,3-b]pyridine core as a preferred pharmacophore for this target. While this is a direct comparison within the same study, it provides class-level inference for the scaffold's superiority over simple pyridines.
| Evidence Dimension | PIM-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.019 µM for compound 8d (thieno[2,3-b]pyridine-based) |
| Comparator Or Baseline | IC50 = 0.044 µM for compound 5b (pyridine-based analog) |
| Quantified Difference | 2.3-fold improvement in potency (0.044 µM / 0.019 µM) |
| Conditions | In vitro enzymatic PIM-1 kinase inhibition assay |
Why This Matters
This data provides a quantifiable benchmark for the potency achievable with the thieno[2,3-b]pyridine scaffold, justifying its selection over a simpler pyridine core in early-stage PIM-1 inhibitor programs.
- [1] Abdelaziz, M. E.; El-Miligy, M. M. M.; Fahmy, S. M.; Mahran, M. A.; Hazzaa, A. A. Design, synthesis and biological evaluation of novel pyridine and thieno[2,3-b]pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic Chemistry, 2018, 80, 674-692. View Source
